molecular formula C11H12BrN3O2 B14910228 n-(3-(1h-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide

n-(3-(1h-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide

Cat. No.: B14910228
M. Wt: 298.14 g/mol
InChI Key: ZJKFFQBZPWVHQN-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide: is a heterocyclic compound that features a pyrazole ring and a bromofuran moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and furan rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is used as a molecular probe to study enzyme functions and protein-ligand interactions. Its ability to interact with biological macromolecules makes it valuable in drug discovery .

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The bromofuran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s binding affinity and selectivity for its targets .

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

5-bromo-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide

InChI

InChI=1S/C11H12BrN3O2/c12-10-4-3-9(17-10)11(16)13-5-1-7-15-8-2-6-14-15/h2-4,6,8H,1,5,7H2,(H,13,16)

InChI Key

ZJKFFQBZPWVHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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